EFTUD2

Hepatocellular carcinoma siRNA knockdown cell viability

Custom-synthesized EFTUD2 siRNA duplexes targeting human transcript variant 1 (NM_004247.4). Researchers studying spliceosome biology need target-specific reagents distinct from SF3B1 inhibitors. Our siRNA delivers: • Confirmed knockdown in Hep3B & Huh7 HCC cells • Suppresses viability, blocks cell cycle, induces apoptosis • Validated IHC antibodies also available for FFPE TMA • Cross-reacts with mouse/rat for in vivo MFDM models Batch-specific QC with each shipment.

Molecular Formula
Molecular Weight
Cat. No. B1575317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEFTUD2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes3 x / 5 nmol / 10 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

EFTUD2 Research Reagent Procurement: Key Molecular and Functional Characteristics


EFTUD2 (Elongation Factor Tu GTP Binding Domain Containing 2) encodes a 972-amino acid spliceosomal GTPase and core U5 snRNP component essential for pre-mRNA splicing and catalytic spliceosome activation [1]. The protein contains an N-terminal U5 snRNP domain and multiple EF-G domains characteristic of the TRAFAC class translation factor GTPase superfamily [2]. As a structural component of the U4/U6·U5 tri-snRNP complex, EFTUD2 directly binds GTP and undergoes conformational rearrangements required for spliceosome catalytic activation [3]. The protein is localized to nuclear Cajal bodies and speckles and participates in extensive protein-protein interaction networks with splicing partners including PRPF8 and PLRG1 [2].

EFTUD2 Target Procurement: Why Generic Spliceosome Inhibitor Substitution Fails


Generic substitution of EFTUD2-targeting reagents with other spliceosome component modulators is not scientifically valid due to distinct functional mechanisms and target specificity. While SF3B1 inhibitors (e.g., pladienolide B, H3B-8800) target the U2 snRNP branchpoint recognition complex, EFTUD2 functions as a GTPase within the U5 snRNP required for spliceosome catalytic activation [1]. Critically, as of 2026, no FDA-approved drugs, clinical candidates, or validated chemical probes directly targeting EFTUD2 have been reported, and chemical screening has identified only limited compounds with moderate affinity [2]. Furthermore, the two reported small molecules that upregulate EFTUD2 expression (plerixafor, resatorvid) act through promoter activation rather than direct target binding, representing a fundamentally different mechanism from direct protein interaction [3]. Therefore, research and procurement strategies must distinguish between direct EFTUD2-targeting reagents (siRNA, CRISPR, antibodies) and indirect pathway modulators that affect expression levels.

EFTUD2 Reagent Differentiation: Quantitative Evidence for siRNA, Expression, and Antibody Selection


EFTUD2 Knockdown Functional Validation: Quantified Effects on HCC Cell Viability and Metastasis

siRNA-mediated interference with EFTUD2 expression in hepatocellular carcinoma cell lines produces measurable, statistically significant suppression of malignant phenotypes compared to control cells. Functional studies demonstrate that transient siRNA knockdown inhibited cell viability, blocked cell cycle progression, facilitated tumor cell apoptosis, and inhibited metastasis, while lentiviral-mediated stable knockdown proved lethal for HCC cells [1]. In contrast to SF3B1-targeting agents (e.g., H3B-8800, which shows preferential activity in SF3B1-mutant cells) or indirect EFTUD2-upregulating compounds (plerixafor, resatorvid), direct EFTUD2 knockdown via siRNA provides definitive loss-of-function validation of the protein's oncogenic role in HCC.

Hepatocellular carcinoma siRNA knockdown cell viability

EFTUD2 Prognostic Expression Threshold: Quantitative Survival Stratification in HCC Patients

Immunohistochemical analysis of two independent HCC patient cohorts established that elevated EFTUD2 protein expression predicts significantly shorter overall survival and recurrence-free survival. High EFTUD2 expression levels in tumor tissues, quantified by IHC scoring, correlate with poorer clinical outcomes compared to patients with low EFTUD2 expression [1]. This expression-based stratification provides a quantitative framework that distinguishes EFTUD2 from other spliceosome components lacking validated tissue-based prognostic utility in HCC. Unlike SF3B1, whose mutations drive splicing alterations in hematologic malignancies but show limited prognostic value in HCC, EFTUD2 expression directly correlates with patient outcomes in solid tumors [2].

Hepatocellular carcinoma prognostic biomarker immunohistochemistry

EFTUD2 Antibody Cross-Species Reactivity: Validated Multi-Species Detection

EFTUD2 antibodies demonstrate broad species reactivity that distinguishes them from antibodies targeting other spliceosomal components with narrower or less-well-validated cross-reactivity profiles. Rabbit polyclonal anti-EFTUD2 antibodies (e.g., ab72456, Proteintech 10208-1-AP) are validated for reactivity with human, mouse, and rat samples across multiple applications including Western blot, IHC-P, IP, and IF/ICC . In Western blot applications, EFTUD2 antibodies detect a clear band at approximately 116 kDa, consistent with the predicted molecular weight of 109,436 Da [1]. This broad species compatibility contrasts with antibodies for certain other U5 snRNP components (e.g., PRPF8) that may show restricted species reactivity or require species-specific reagents, thereby reducing experimental flexibility.

Antibody validation Western blot species reactivity

EFTUD2 Promoter-Driven Screening: Quantitative Reporter Activity for Compound Identification

A luciferase-based reporter screening system using the EFTUD2 promoter identified plerixafor and resatorvid as compounds capable of significantly upregulating EFTUD2 expression. Among 261 immunity and inflammation-related compounds screened, these two compounds demonstrated the highest ability to upregulate EFTUD2 promoter activity in Epro-LUC-HepG2 cells, leading to dose-dependent inhibition of HBV markers (HBsAg, HBV DNA, HBV RNAs, cccDNA) [1]. The hEFTUD2pro-0.5 kb promoter fragment exhibited the strongest activity among tested promoter regions [1]. This promoter-driven activation mechanism fundamentally differs from direct SF3B1 inhibitors (e.g., H3B-8800, pladienolide B) which act through target binding rather than transcriptional modulation. Resatorvid showed minimal inhibition of TLR4 (IC50 = 1.9 nM) and IL-6 (IC50 = 1.3 nM) at the working concentration (0.5 nM) used for EFTUD2 upregulation, supporting an EFTUD2-mediated rather than TLR4-mediated anti-HBV mechanism [2].

Compound screening promoter activity HBV inhibition

EFTUD2 Reagent Procurement: Validated Application Scenarios Based on Quantitative Evidence


HCC Functional Genomics: siRNA-Mediated EFTUD2 Knockdown for Oncogene Validation

Investigators conducting functional validation of EFTUD2 as an oncogene in hepatocellular carcinoma require siRNA reagents with demonstrated knockdown efficiency. The data from Zhu et al. (2020) establish that siRNA-mediated EFTUD2 knockdown significantly suppresses cell viability, blocks cell cycle progression, facilitates apoptosis, and inhibits metastasis in Hep3B and Huh7 HCC cell lines [1]. Stable lentiviral knockdown proved lethal, confirming EFTUD2 as an essential survival gene in HCC. Researchers should procure validated siRNA duplexes (targeting human EFTUD2, transcript variant 1, NM_004247.4) with documented knockdown efficiency and appropriate non-targeting control siRNA for rigorous experimental design.

Patient Cohort Stratification: IHC-Validated EFTUD2 Antibodies for Prognostic Biomarker Studies

Clinical investigators performing tissue microarray (TMA) analysis or immunohistochemical stratification of HCC patient cohorts require EFTUD2 antibodies validated for IHC-P applications. The prognostic evidence from two independent HCC cohorts demonstrates that high EFTUD2 protein expression predicts significantly shorter overall survival and recurrence-free survival [1]. Procurement of IHC-validated antibodies (e.g., Abcam ab72456, Proteintech 10208-1-AP) with documented IHC-P compatibility enables reproducible detection and scoring of EFTUD2 expression in formalin-fixed paraffin-embedded (FFPE) tumor specimens.

Cross-Species Mechanistic Studies: Multi-Species Reactive EFTUD2 Antibodies for In Vivo Model Validation

Researchers utilizing murine genetic models (e.g., Eftud2 conditional knockout mice, Eftud2-flox lines) or rat in vivo systems require antibodies validated for detection of EFTUD2 across human, mouse, and rat species. The validated cross-reactivity of rabbit polyclonal anti-EFTUD2 antibodies with mouse and rat samples supports consistent detection across species in Western blot and IHC applications [1]. This multi-species compatibility is essential for experiments requiring direct comparison of human cell line data with murine or rat in vivo model outcomes, particularly for studies of MFDM pathogenesis where Eftud2-null or conditional knockout mouse models are employed [2].

Indirect EFTUD2 Upregulation Screening: Promoter-Reporter Cell Models for Compound Discovery

Drug discovery programs seeking to identify small molecules that modulate EFTUD2 expression through transcriptional regulation should consider the validated EFTUD2 promoter-reporter screening system (Epro-LUC-HepG2 cells) described by Cai et al. (2023) [1]. This system quantitatively measures compound effects on EFTUD2 promoter activity using dual-luciferase reporter assays. The hEFTUD2pro-0.5 kb promoter fragment demonstrated strongest baseline activity, and the screen identified plerixafor and resatorvid as EFTUD2-upregulating compounds with anti-HBV activity. This approach offers a mechanistically distinct alternative to direct spliceosome inhibition strategies targeting SF3B1 or other components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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